molecular formula C18H18F3NO B8464485 1-Benzyl-3-[3-(trifluoromethyl)phenoxy]pyrrolidine

1-Benzyl-3-[3-(trifluoromethyl)phenoxy]pyrrolidine

Cat. No. B8464485
M. Wt: 321.3 g/mol
InChI Key: ODHZGSJONPTACX-UHFFFAOYSA-N
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Patent
US08129376B2

Procedure details

Pd(OH)2 (125 mg) was added to a stirred solution of 1-benzyl-3-(3-trifluoromethyl-phenoxy)-pyrrolidine (prepared according to Step 1 and 5 of the General Scheme from 1-benzylpyrrolidin-3-ol) (125 mg, 0.4 mmol) in MeOH (15 mL) in an inert atmosphere and stirring was continued under H2 gas atmosphere overnight. The reaction mixture was filtered through celite. The filtrate collected was concentrated under reduced pressure to afford 811 mg (85.9% Yield) of 3-(3-Trifluoromethyl-phenoxy)-pyrrolidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
125 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH2:11][CH:10]([O:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([F:23])([F:22])[F:21])[CH:15]=2)[CH2:9]1)C1C=CC=CC=1.C(N1CCC(O)C1)C1C=CC=CC=1>CO.[OH-].[OH-].[Pd+2]>[F:23][C:20]([F:21])([F:22])[C:16]1[CH:15]=[C:14]([CH:19]=[CH:18][CH:17]=1)[O:13][CH:10]1[CH2:11][CH2:12][NH:8][CH2:9]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)O
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)OC1=CC(=CC=C1)C(F)(F)F
Name
Quantity
125 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
The filtrate collected
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C=1C=C(OC2CNCC2)C=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 811 mg
YIELD: PERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.